Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate
Description
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate is a boronate ester derivative featuring a furan ring substituted with a methyl ester group at position 2 and a pinacol-protected boronate moiety at position 4. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronate group . Its molecular formula is C₁₃H₁₉BO₅ (based on analogs in ), with a molecular weight of approximately 252–323 g/mol, depending on substituents . The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability against hydrolysis, making it suitable for synthetic applications under diverse conditions .
Properties
Molecular Formula |
C12H17BO5 |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate |
InChI |
InChI=1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)8-6-9(16-7-8)10(14)15-5/h6-7H,1-5H3 |
InChI Key |
VKLPVFKOLDUFLM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The primary synthetic route involves the palladium-catalyzed borylation of a suitable halogenated furan-2-carboxylate derivative (usually the corresponding bromide or iodide) with bis(pinacolato)diboron (B2pin2) as the boron source. This reaction installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the 4-position of the furan ring.
Detailed Reaction Conditions and Variations
Representative Experimental Procedure
A typical preparation involves dissolving methyl 4-bromofuran-2-carboxylate in anhydrous dimethyl sulfoxide, adding bis(pinacolato)diboron, potassium acetate, and the palladium catalyst complex. The mixture is stirred under an inert atmosphere (argon) at 80 °C for several hours. After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures to afford the target boronate ester as a white solid.
Alternative Methods and Notes on Purification
Some protocols utilize sodium carbonate or cesium carbonate as bases, with solvents such as 1,4-dioxane and water mixtures to enhance solubility and reaction rates.
The use of different palladium catalysts, such as palladium acetate with diphosphine ligands or tetrakis(triphenylphosphine)palladium(0), allows tuning of reaction efficiency.
Reaction times vary from 3 to 16 hours, with temperatures typically between 80 °C and 90 °C.
Purification is commonly done by flash column chromatography on silica gel, often employing gradients of ethyl acetate in hexanes.
Yields reported range from moderate (~39%) to good (~71%), depending on precise conditions and substrate purity.
Analytical Data Supporting Preparation
Summary of Research Findings and Best Practices
The palladium-catalyzed borylation of methyl 4-bromofuran-2-carboxylate using bis(pinacolato)diboron is the most reliable and widely adopted method for preparing this compound.
Choice of base and solvent critically influences yield and purity; potassium acetate in DMSO and cesium carbonate in dioxane/water mixtures are effective combinations.
Reaction conditions typically involve moderate heating (80–90 °C) for several hours under inert atmosphere to prevent catalyst deactivation and side reactions.
Purification by silica gel chromatography is essential to obtain analytically pure material suitable for subsequent synthetic applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds in Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired product .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Boronate-Containing Furan/Arene Derivatives
Reactivity in Cross-Coupling Reactions
The 4-position boronate on the furan ring in the target compound enables efficient conjugation with aryl/vinyl halides in Suzuki-Miyaura reactions due to favorable orbital overlap and reduced steric hindrance . In contrast:
Biological Activity
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a furan ring substituted with a dioxaborolane moiety which is known for enhancing the reactivity and bioavailability of compounds in biological systems.
Antitumor Activity
Recent studies have indicated that derivatives of compounds with similar structures exhibit notable antitumor properties. For instance:
- In vitro Studies : Compounds with the dioxaborolane structure have shown significant antiproliferative effects on various cancer cell lines. For example, a study demonstrated that benzo[b]furan derivatives exhibited up to a 10-fold increase in potency against human cancer cell lines compared to standard drugs like Combretastatin-A4 (CA-4) .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, which is crucial for mitosis. Compounds similar to this compound have been shown to inhibit tubulin assembly by as much as 70% at certain concentrations .
Apoptotic Induction
Several studies highlight the ability of similar compounds to induce apoptosis in cancer cells:
- Caspase Activation : Research has shown that treatment with certain derivatives leads to a significant increase in caspase-3 activation (1.5 to 3-fold compared to controls), indicating a robust apoptotic response .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Dioxaborolane : The initial step includes the reaction between boronic acids and suitable alcohols under acidic conditions to form the dioxaborolane moiety.
- Carboxylation : The furan derivative is then carboxylated using carbon dioxide or other carboxylic acid derivatives in the presence of coupling agents.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | A549 (Lung Cancer) | <0.01 | |
| Tubulin Inhibition | Various Cancer Cell Lines | 37.9 - 70.5% | |
| Apoptosis Induction | HL-60 (Leukemia) | Significant |
Research Highlights
- Synthesis and Evaluation : A comprehensive study conducted from 2011 to 2022 reviewed various benzo[b]furan derivatives and their biological activities against human cancer cell lines .
- Molecular Docking Studies : Molecular docking simulations have provided insights into how these compounds interact with tubulin and other cellular targets. These studies reveal critical hydrophobic interactions that stabilize binding at the active sites .
Q & A
Q. What synthetic strategies are commonly employed to prepare Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized furan precursors. For example, a two-step procedure involves:
Borylation : Reacting a halogenated furan derivative (e.g., methyl 4-bromofuran-2-carboxylate) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (KOAc) in anhydrous DMSO at 80°C for 12 hours .
Esterification : Subsequent methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide under basic conditions .
Optimization strategies include:
- Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to minimize side reactions.
- Adjusting solvent polarity (e.g., DMF vs. THF) to improve boron reagent solubility.
- Monitoring reaction progress via TLC or LC-MS to terminate reactions at maximum conversion.
Table 1 : Representative Synthetic Conditions and Yields
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 4-bromofuran-2-carboxylate | PdCl₂(dppf) | DMSO | 80 | 72 | |
| 4-Iodofuran-2-carboxylic acid | Pd(PPh₃)₄ | THF | 60 | 65 |
Q. How is the structural integrity of this compound validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.3–1.4 ppm (12H, singlet) confirm the pinacol boronate group. The furan ring protons appear as distinct doublets (δ 6.5–7.5 ppm) .
- ¹³C NMR : Signals at ~85 ppm (B-O carbons) and ~25 ppm (methyl groups) verify the dioxaborolane moiety .
- IR Spectroscopy : Stretching bands at ~1350 cm⁻¹ (B-O) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry or stereochemistry. For example, a related pinacol boronate ester showed a planar furan ring and tetrahedral boron geometry .
Advanced Research Questions
Q. What are the key challenges in utilizing this compound in palladium-catalyzed cross-coupling reactions, and how can side reactions be mitigated?
- Methodological Answer : Common challenges include:
- Protodeboronation : Hydrolysis of the boronate ester under aqueous conditions. Mitigation: Use anhydrous solvents (e.g., THF) and degas reagents to exclude moisture .
- Homocoupling : Competing Glaser-type coupling of the boronate. Mitigation: Optimize catalyst loading (0.5–2 mol% Pd) and add ligands (e.g., SPhos) to enhance selectivity .
- Steric Hindrance : Bulky substituents on the furan ring reduce coupling efficiency. Mitigation: Employ microwave-assisted heating (120°C, 30 min) to accelerate kinetics .
Table 2 : Cross-Coupling Performance with Aryl Halides
| Aryl Halide | Catalyst System | Conversion (%) | Major Product | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂/XPhos | 88 | Biaryl ester | |
| 2-Chloropyridine | PdCl₂(dppf) | 73 | Heterocyclic adduct |
Q. How can computational modeling (e.g., DFT or NBO analysis) predict the reactivity of this compound in multi-component reactions?
- Methodological Answer :
- DFT Calculations : Simulate transition states to identify favorable reaction pathways. For instance, the boron atom’s empty p-orbital facilitates nucleophilic attack at the furan’s β-position .
- Natural Bond Orbital (NBO) Analysis : Quantifies charge distribution; the boronate group’s electron-withdrawing effect polarizes the furan ring, enhancing electrophilic substitution at C3 .
- Solvent Effects : COSMO-RS models predict solvation energies to optimize solvent choice (e.g., toluene vs. DMF) for solubility and stability .
Q. How should contradictory data in spectroscopic characterization (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR data with HRMS (e.g., m/z 266.1284 for [M+H]⁺) and IR to confirm functional groups .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect rotational barriers in the dioxaborolane ring, which may explain split signals at room temperature .
- Crystallography : Resolve ambiguities in regiochemistry (e.g., boronate substitution at C4 vs. C3) by growing single crystals in hexane/ethyl acetate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
